1,3-Dibenzyloxybenzene

Overview

Description

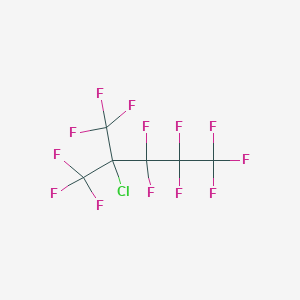

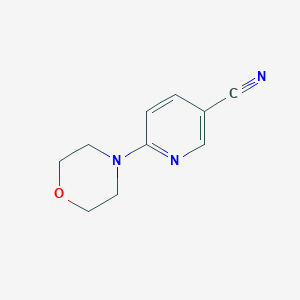

1,3-Dibenzyloxybenzene is a chemical compound with the molecular formula C20H18O2 . It is also known by other names such as 1,3-Bis(benzyloxy)benzene and Resorcinol Dibenzyl Ether .

Molecular Structure Analysis

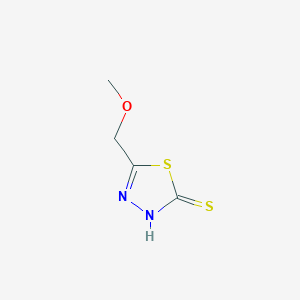

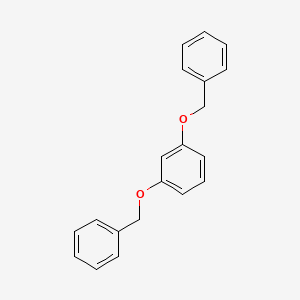

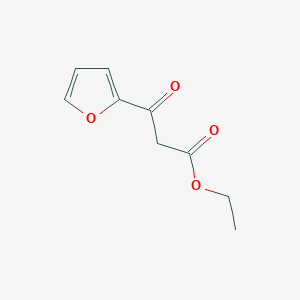

The molecular structure of 1,3-Dibenzyloxybenzene consists of a benzene ring with two benzyloxy groups attached at the 1 and 3 positions . The average mass of the molecule is 290.356 Da .

Physical And Chemical Properties Analysis

1,3-Dibenzyloxybenzene is a solid at 20 degrees Celsius . The melting point ranges from 71.0 to 76.0 degrees Celsius .

Scientific Research Applications

- Synthesis of Stereospecific 1,3-Diene Carbonyls

- Application Summary : 1,3-Dibenzyloxybenzene is used in the synthesis of various 1,3-dienals or 1,3-dienones. This strategy features metal-free, additive-free, broad functional group tolerance, and readily accessible starting materials .

- Method of Application : The synthesis involves reactions between diazo compounds and furans. This strategy is applicable in both intramolecular and intermolecular protocols .

- Results : The reactions undergo a cyclopropanation/rearrangement sequence. With an E / E -1,3-dienal, corresponding N -tosylhydrazones were readily prepared and subjected to phenylboronic acid to form a double bond migration product and indoles to construct a five-member ring via [3 + 2] annulation reaction .

-

Continuous Catalytic Debenzylation

- Application Summary : 1,3-Dibenzyloxybenzene can undergo a process known as debenzylation. This process involves the removal of benzyl groups from the molecule .

- Method of Application : The continuous catalytic debenzylation of 1,3-Dibenzyloxybenzene is carried out with H2 in THF (Tetrahydrofuran) expanded with high pressure CO2 . This process is performed under an inert nitrogen atmosphere .

- Results : The process results in the removal of the benzyl groups from the 1,3-Dibenzyloxybenzene molecule .

-

Acylation of 1,3-Benzodioxole

- Application Summary : While not directly involving 1,3-Dibenzyloxybenzene, the acylation of 1,3-benzodioxole, a related compound, has been studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst .

- Method of Application : The reaction is run continuously for 6 hours at 100 °C .

- Results : The conversion rate was 73%, with a selectivity of 62% of the desired acylated product .

-

Synthesis of Allyl- and Propenyl-Substituted 1,3-Benzoxazines

- Application Summary : New 1,3-benzoxazine derivatives were obtained via Mannich reactions of 2-allyl- and 2-propenylphenol, formaldehyde, and primary amines (benzylamine and 4-bromoaniline) and then converted into the corresponding quaternary ammonium salts through interaction with HBr .

- Method of Application : The synthesis involves Mannich reactions of 2-allyl- and 2-propenylphenol, formaldehyde, and primary amines .

- Results : The synthesized compounds exhibited bactericidal and fungicidal activity, especially the compound with an N-benzyl fragment in its structure .

-

Synthesis of 1,3-diselenyl-dihydroisobenzofurans

- Application Summary : An efficient electrochemical method for the direct synthesis of complicated 1,3-diselenyl-dihydroisobenzofurans was developed .

- Method of Application : The synthesis was carried out under external oxidant free conditions at room temperature from substituted o-divinylbenzenes and diselenides .

- Results : A radical mechanism is proposed for this novel and practical transformation .

Safety And Hazards

1,3-Dibenzyloxybenzene is intended for research and development use only. It is not recommended for medicinal, household, or other uses . Specific safety measures and hazards are not detailed in the search results.

Relevant Papers

One relevant paper discusses the continuous catalytic debenzylation of 1,4-Dibenzyloxybenzene with H2 in THF . This paper might provide insights into similar reactions involving 1,3-Dibenzyloxybenzene.

properties

IUPAC Name |

1,3-bis(phenylmethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c1-3-8-17(9-4-1)15-21-19-12-7-13-20(14-19)22-16-18-10-5-2-6-11-18/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESHZVQZWMQUMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362173 | |

| Record name | 1,3-Dibenzyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dibenzyloxybenzene | |

CAS RN |

3769-42-4 | |

| Record name | 1,3-Dibenzyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Methoxy[1,1'-biphenyl]-2-amine](/img/structure/B1586731.png)